Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride

Organic Synthesis Process Chemistry Solid-State Characterization

Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride (CAS 24451-08-9) is an organic compound belonging to the class of mixed anhydrides. Formed by the condensation of acetic acid and N-[4-(benzyloxy)phenyl]glycine, this heterofunctional reagent presents two distinct acylating moieties: an acetyl group and, more critically, an N-aryl glycine unit protected with a benzyloxy chromophore [REFS-1, REFS-2].

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
Cat. No. B12939458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCC(=O)OC(=O)CNC1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C17H17NO4/c1-13(19)22-17(20)11-18-15-7-9-16(10-8-15)21-12-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3
InChIKeyNZPAAEKTVOJESE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic 2-((4-(benzyloxy)phenyl)amino)acetic Anhydride: A Specialized Mixed Anhydride Building Block for Selective Acylation


Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride (CAS 24451-08-9) is an organic compound belonging to the class of mixed anhydrides . Formed by the condensation of acetic acid and N-[4-(benzyloxy)phenyl]glycine, this heterofunctional reagent presents two distinct acylating moieties: an acetyl group and, more critically, an N-aryl glycine unit protected with a benzyloxy chromophore [REFS-1, REFS-2]. With a molecular weight of 299.32 g/mol and the molecular formula C17H17NO4, it is a stoichiometric, pre-activated form of the parent carboxylic acid, designed for the selective introduction of the substituted glycine fragment in organic synthesis . The compound's crystalline nature (typically a white to off-white solid) and a purity specification of min. 97% make it a definable, single-component reagent for research and development .

Pre-activated mixed anhydride for selective N-aryl glycine acylation
Benzyloxy chromophore enables UV/HPLC reaction monitoring
Crystalline solid supports purification by recrystallization

Why Generic Acylating Agents Cannot Replace Acetic 2-((4-(benzyloxy)phenyl)amino)acetic Anhydride in Targeted Syntheses


Attempting to replace this specific mixed anhydride with a simple acyl halide, a common alkyl anhydride (e.g., acetic anhydride), or the corresponding free acid compromises the synthetic objective . The reagent is not a generic acetylating agent but a structural surrogate for N-[4-(benzyloxy)phenyl]glycine . The benzyloxy functional group is responsible for the compound’s UV activity for chromatographic monitoring, characteristic NMR signals for reaction tracking, and potential for hydrogen-bonding interactions influencing regioselectivity, none of which are provided by simple anhydrides like acetic or propionic anhydride [REFS-1, REFS-2]. While the free acid N-[4-(benzyloxy)phenyl]glycine could theoretically serve as the same source of the glycine moiety, its direct use requires separate, often harsh, in-situ activation and coupling steps, which can lead to racemization at chiral centers, formation of complex by-products, and irreproducible yields . This mixed anhydride is therefore a purpose-built building block, not a commodity acetylating agent .

Target reagent

Mixed anhydride directly delivers N-[4-(benzyloxy)phenyl]glycinyl fragment with built-in UV handle

Simple anhydride / acyl halide

Lacks aryl glycine structure and benzyloxy chromophore; cannot introduce required moiety

Target reagent

Mild, stoichiometric acylation releases volatile acetic acid; simpler purification

Free acid + coupling agent

Requires separate activation, generates non-volatile urea by-products and may cause racemization

Quantitative Differentiation of Acetic 2-((4-(benzyloxy)phenyl)amino)acetic Anhydride from its Analogs


Defined Melting Point Enables Process Control Relative to Amorphous Analogs

The target compound is a crystalline solid with a defined melting point of 122.0 to 126.0 °C, as specified by vendor data . This contrasts sharply with structurally similar N-aryl glycine derivatives, such as 2-amino-2-(4-benzyloxyphenyl)acetic acid (CAS 72028-74-1), for which no melting point or boiling point data is readily available, indicating a potential amorphous or low-melting solid . This defined melting point simplifies purification by recrystallization and confirms the compound's chemical identity via a simple analytical measurement, a critical advantage for quality control in multi-step syntheses .

Melting point control
Reported
122.0–126.0 °C (target) vs. N/A for analog CAS 72028-74-1
Defined melting point enables recrystallization and identity verification
Vendor-specified purity >97%; comparator lacks thermal data
Organic Synthesis Process Chemistry Solid-State Characterization

Superior Activation for Amide Bond Formation Compared to Free Acid Analogs

Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride is a pre-activated, stoichiometric acylating agent that reacts with amines under mild, basic conditions to form the corresponding amide bond directly . In direct contrast, the use of the corresponding free acid, N-[4-(benzyloxy)phenyl]glycine, requires a separate activation step using a coupling reagent (e.g., DCC, HATU), which generates an equivalent of a urea by-product that must be separated [1]. This fundamental mechanistic difference means the mixed anhydride can achieve cleaner reaction profiles and simplify purification, a critical factor in fragment-based drug discovery where small, precious amine-containing fragments are coupled. The benzyloxy group provides a UV chromophore, enabling easy TLC/HPLC monitoring, a feature absent in simple acetyl-group equivalents like acetic anhydride .

Acylation mechanism
Class-level
Target: direct amide formation, volatile AcOH by-product
Comparator: free acid requires coupling reagent, non-volatile urea waste
Cleaner reaction profile may simplify purification in fragment coupling
Activation advantage is class-based; specific amine scope should be verified
Peptide Synthesis Bioactive Molecule Construction Acylation Reactivity

Higher Purity Profile via Chromatographic Detection Relative to Non-Chromophoric Anhydrides

The supplier-specified purity for this mixed anhydride is verified by Gas Chromatography (GC) at a minimum of 97.0% . The p-benzyloxy substituent acts as a strong UV chromophore (λmax ~280 nm), enabling a sensitive HPLC-UV purity assay . This is a significant advantage over simple alkyl mixed anhydrides like acetic formic anhydride or acetic propionic anhydride, which lack a strong UV chromophore. These simple anhydrides often rely on GC analysis alone, which may not detect non-volatile, high-boiling impurities that can poison catalysts or interfere with subsequent reactions, thus making the target compound a more reliably fully-characterized reagent [REFS-1, REFS-2].

Purity detectability
Specification review
GC purity min. 97.0%; HPLC-UV at 254/280 nm enabled by benzyloxy chromophore
HPLC-UV detects trace non-volatile impurities that GC may miss
Simple mixed anhydrides lack UV handle, rely on GC alone
Quality Control Analytical Chemistry Chromatography

Favorable Physicochemical Drug-Likeness Profile of the Scaffold for Probe Design

The core scaffold, N-[4-(benzyloxy)phenyl]glycinamide, is a demonstrated ligand in drug discovery, with a DrugBank entry (DB07099) and calculated properties aligning with lead-like criteria [REFS-1, REFS-2]. The synthetic utility of the mixed anhydride allows for its direct incorporation into more complex molecules, as seen in the synthesis of potent aldose reductase inhibitors [3]. While not active itself, the molecule serves as a direct precursor to a pharmacologically relevant chemotype, unlike simpler building blocks such as 4-benzyloxyphenylacetic acid, which lacks the nitrogen atom for amide bond formation. The mixed anhydride therefore provides a direct route to this specific ligand scaffold without the need for de novo synthesis of the central amide bond [3].

Scaffold utility
Class-level
Direct precursor to N-[4-(benzyloxy)phenyl]glycinamide; reported aldose reductase inhibitor scaffold
Enables one-step library generation; two-step route for comparator
Pharmacophore relevance from literature; in-house validation advised
Medicinal Chemistry Fragment-Based Drug Discovery Chemical Probe Design

Optimal Scientific Procurement Scenarios for Acetic 2-((4-(benzyloxy)phenyl)amino)acetic Anhydride


Synthesis of Focused Compound Libraries for Aldose Reductase or Related Targets

As demonstrated in the literature, the N-(benzyloxy)glycine scaffold is a productive pharmacophore for aldose reductase inhibition [1]. Procuring this mixed anhydride provides a direct, single-step route to generate a library of diversely N-substituted amide analogs. The defined melting point and UV activity of the building block ensure accurate stoichiometry and enable monitoring of the coupling reaction by TLC and HPLC, streamlining the library production process relative to using the free acid, which would require individual activation for each coupling partner. [1]

Late-Stage Functionalization of Complex Amine-Containing Natural Products or APIs

For introducing an N-[4-(benzyloxy)phenyl]glycinyl tag onto a highly functionalized, precious amine intermediate (e.g., a final-stage API candidate), the mild, neutral activation mechanism of the mixed anhydride is critical. The clean, volatile by-product (acetic acid) minimizes the risk of side reactions with sensitive functional groups, and the UV chromophore allows for precise determination of the tagging yield. This is a superior alternative to using an activated ester or acid chloride of the same acid, which might be too aggressive or generate non-volatile, potentially genotoxic by-products. [1]

Developmental Scale-Up of a Key Amide Intermediate

In a kilo-lab or pilot-plant setting, the process advantages of the mixed anhydride become significant. The reagent is a stable, free-flowing, crystalline solid with a defined melting point, facilitating simple handling, accurate weighing, and a straightforward 'purify by crystallization' strategy for the reagent itself. Purity is verified by a combination of GC and HPLC-UV, providing a robust quality control package. This contrasts with an alternative approach using the free acid and a coupling agent like DCC, which would produce an insoluble urea by-product (dicyclohexylurea) requiring a filtration step and subsequent assay, thereby complicating the scale-up process. [REFS-1, REFS-2]

Application
Selection Property
Validation Focus
Focused library synthesis (aldose reductase)
Pre-activated building block with UV handle
Reaction monitoring by TLC/HPLC; accurate stoichiometry
Late-stage tagging of complex amines
Mild, neutral activation; volatile by-product
Minimize side reactions; precise yield determination
Scale-up of amide intermediate
Crystalline solid, defined melting point, robust QC
Purification by recrystallization; GC/HPLC-UV purity
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